Home > Products > Screening Compounds P12600 > dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4917421
CAS Number:
Molecular Formula: C23H20BrNO6
Molecular Weight: 486.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The synthesis of 1,4-dihydropyridine derivatives is primarily achieved through the Hantzsch reaction and its modifications. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an amine source. Variations in the reaction conditions, catalysts, and substituents on the starting materials allow for the synthesis of a wide array of diverse 1,4-dihydropyridines. For instance, the synthesis of unsymmetrical dihydropyridines, where the ester groups at positions 3 and 5 are different, is highlighted in some studies [, , , , ]. This approach expands the structural diversity and potential pharmacological applications of this class of compounds.

The pharmacological activity of 1,4-dihydropyridines is intrinsically linked to their molecular structure. The presence of specific substituents at various positions on the dihydropyridine ring influences their interactions with biological targets. For example, the presence of an electron-withdrawing group, like a nitro group, at the 4-position of the phenyl ring is crucial for calcium channel antagonist activity [, , , ]. Additionally, the nature and size of the ester groups at the 3 and 5 positions can significantly impact their pharmacological profile [, ].

  • Introduction of polar groups: To improve water solubility and bioavailability [].
  • Incorporation of specific pharmacophores: To impart additional biological activities [].
  • Variation of linker length and flexibility: To optimize interactions with biological targets [].
  • Introduction of chiral centers: To investigate stereospecific interactions and potentially enhance activity and reduce side effects [, , , , ].

The physical and chemical properties of 1,4-dihydropyridine derivatives, such as solubility, lipophilicity (often expressed as the octanol-water partition coefficient), and stability, are critical determinants of their pharmacokinetic behavior and bioavailability. Modifications to the core structure, as discussed in section 4, can significantly impact these properties. For instance, the introduction of polar groups, such as hydroxyl or amino groups, can improve water solubility, facilitating their formulation and administration []. Similarly, modulating the lipophilicity by varying the size and nature of the ester groups can influence their absorption, distribution, and duration of action [, ].

The primary therapeutic application of 1,4-dihydropyridine derivatives lies in the treatment of cardiovascular diseases, particularly hypertension. Their ability to block calcium channels effectively reduces blood pressure and improves blood flow [, , , , ]. Moreover, their vasodilatory effects are also beneficial in conditions like cerebral ischemia and angina [, ]. Beyond their established role in cardiovascular medicine, researchers are exploring the potential of 1,4-dihydropyridines in other therapeutic areas, including:

  • Anticonvulsants: Some derivatives show promise in animal models of seizures, suggesting a potential role in epilepsy management [].
  • Antithrombotic agents: The ability of certain 1,4-dihydropyridines to inhibit thromboxane A2 synthase, a key enzyme involved in platelet aggregation, presents an opportunity for developing novel antithrombotic therapies [].

Nifedipine

  • Relevance: Nifedipine serves as a key structural template and pharmacological reference point for many of the studies discussed in the provided papers. Numerous dihydropyridine derivatives, including dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, are synthesized and evaluated based on their structural similarity to nifedipine and their potential to exhibit similar or improved calcium channel blocking activities. The shared core structure of a 1,4-dihydropyridine ring substituted at the 4-position with an aromatic ring is a defining feature of this class of compounds. [, , , ]

Nicardipine

  • Relevance: Nicardipine is frequently used as a reference compound in comparative studies evaluating the pharmacological properties of novel dihydropyridine derivatives, including dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Researchers assess parameters such as potency, selectivity, onset and duration of action, and cardiovascular effects in relation to nicardipine to determine the potential therapeutic advantages of the new compounds. The structural similarities within the dihydropyridine scaffold and the presence of specific substituents contribute to their comparable pharmacological profiles. [, , , , ]

(S)-(+)-Manidipine

  • Relevance: The research on (S)-(+)-Manidipine underscores the importance of stereochemistry in the design and development of dihydropyridine calcium channel blockers. While dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate was not explicitly discussed in its chiral forms in the provided papers, the understanding of stereoselective activity in related compounds like manidipine suggests that the chirality of the target compound could significantly impact its pharmacological properties. Further investigation into the individual enantiomers of dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate might reveal differences in potency and selectivity, potentially leading to the development of more targeted and effective calcium channel blockers. []

FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)

  • Relevance: The investigation of FRC-8411's polymorphic forms and their impact on pharmacological activity has implications for the development of dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core dihydropyridine structure, and the recognition that different crystal forms of FRC-8411 can affect its bioavailability and, consequently, its therapeutic profile highlights the need to consider polymorphism during the development of dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Understanding the solid-state properties of the target compound and potentially controlling its polymorphism through different crystallization techniques could be crucial for optimizing its pharmaceutical formulation and therapeutic efficacy. [, ]

Properties

Product Name

dimethyl 4-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(4-bromophenyl)-1-(4-methoxycarbonylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H20BrNO6

Molecular Weight

486.3 g/mol

InChI

InChI=1S/C23H20BrNO6/c1-29-21(26)15-6-10-17(11-7-15)25-12-18(22(27)30-2)20(19(13-25)23(28)31-3)14-4-8-16(24)9-5-14/h4-13,20H,1-3H3

InChI Key

IAGOCKXECMPFDJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)Br)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)Br)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.